D-Fructose-1,6-diphosphate magnesium salt

Conductometry Ionization behavior Electrolyte chemistry

Researchers requiring accurate glycolytic enzyme kinetics or cardioprotection studies face non-equivalent results when using Na⁺ or Ca²⁺ FDP salts. The true substrate is the Mg²⁺ chelate complex. - **Defined Complex**: 37% lower conductivity than Na⁺ salt; distinct solution speciation per McGilvery (1965). - **Proven Efficacy**: Superior to FDP-Na + MgSO₄ in ischemia-reperfusion (CK: 84.4 vs 86.9 μkat/L). - **Regulatory Data**: Beagle NOAEL: 75 mg/kg/day - de-risks IND filing.

Molecular Formula C6H14O12P2
Molecular Weight 340.12 g/mol
CAS No. 34378-77-3
Cat. No. B3370210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Fructose-1,6-diphosphate magnesium salt
CAS34378-77-3
Molecular FormulaC6H14O12P2
Molecular Weight340.12 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O
InChIInChI=1S/C6H14O12P2/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6-/m1/s1
InChIKeyRNBGYGVWRKECFJ-ARQDHWQXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility94 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





D-Fructose-1,6-diphosphate magnesium salt: Glycolytic Intermediate Overview


D-Fructose-1,6-diphosphate magnesium salt (FDP-Mg; synonyms: FDPMg, monomagnesium fructose-1,6-diphosphate; CAS 34378-77-3), also known as the magnesium salt of the Harden-Young ester, is a phosphorylated sugar derivative with molecular formula C₆H₁₂MgO₁₂P₂ and molecular weight 362.4 g/mol [1]. The compound serves as the central intermediate of the glycolytic and gluconeogenic pathways, formed from fructose-6-phosphate by phosphofructokinase-1 (PFK-1) in an ATP- and Mg²⁺-dependent reaction, and subsequently cleaved by aldolase into triose phosphates [2]. The magnesium counterion is not merely a salt-forming excipient; Mg²⁺ is an obligatory cofactor for virtually all enzymes that utilize fructose-1,6-bisphosphate as substrate, including phosphofructokinase, fructose-1,6-bisphosphatase, and aldolase [3]. FDP-Mg is commercially supplied as a water-soluble powder with typical purity specifications of ≥95% (HPLC) and is used in biochemical assays, enzyme kinetics studies, cell culture, and as a pharmaceutical intermediate for cardioprotective and neuroprotective drug development .

Mg²⁺-FDP chelate complex as substrate for glycolytic enzyme assays
Water-soluble powder suitable for biochemical and cell-culture workflows
Research intermediate for cardioprotection and neuroprotection pathway studies

Why FDP-Mg Differs from Other FDP Salt Forms


Fructose-1,6-diphosphate is commercially available as multiple salt forms—including trisodium (CAS 38099-82-0), disodium (CAS 488-69-7), dicalcium (CAS 6055-82-9), and free acid—each listed as distinct chemical entities in authoritative databases [1]. These salt forms are not functionally interchangeable. The magnesium salt uniquely provides the catalytically essential Mg²⁺ cofactor pre-complexed with the substrate, which alters both the solution ionization behavior and the biological availability of the metal ion. The acidic dissociation constants (pKa values) of FDP's two phosphate groups and their chelation equilibrium with Mg²⁺ were quantitatively characterized by McGilvery (1965), demonstrating that FDP-Mg exists as a defined coordination complex in solution rather than a fully dissociated electrolyte [2]. Direct conductometric evidence confirms this: the limiting molar conductivity of FDPMg (0.02007 S·m²·mol⁻¹) is 37.4% lower than that of FDPNa (0.03205 S·m²·mol⁻¹) at 25°C, indicating substantially reduced ionic dissociation [3]. Furthermore, the magnesium salt has been explicitly shown to combine the pharmacological effects of both FDP and Mg²⁺ in a single molecular entity, with cardioprotective efficacy superior to either FDP-Na or MgSO₄ administered separately [4]. These physicochemical and pharmacological differences mean that substituting FDP-Mg with a sodium or calcium salt in research protocols or pharmaceutical formulations will produce non-equivalent experimental outcomes.

Salt form determines cofactor availability
Mg²⁺ is an obligatory enzymatic cofactor; Na⁺ or Ca²⁺ salts do not provide the catalytically essential magnesium ion and may alter substrate speciation.
Solution ionization differs markedly
FDPMg exhibits 37% lower molar conductivity than FDPNa, indicating a partially coordinated complex rather than a fully dissociated electrolyte. This can shift enzyme kinetic measurements.
Endpoint profiles are not interchangeable
Reported cardioprotection and Mg²⁺ bioavailability endpoints obtained with FDPMg may not be replicated with other FDP salts; direct substitution may require re-validation.

Comparative Evidence for FDP-Mg vs. Closest Analogs


Ionic Dissociation: FDPMg vs. FDPNa

Direct head-to-head conductometric comparison of three salts—FDPMg, FDPNa, and MgSO₄—dissolved in water at 25°C demonstrated that FDPMg has the lowest limiting molar conductivity, indicating the least complete ionic dissociation and a distinct speciation profile in solution [1]. The reduced conductivity of FDPMg is consistent with the formation of a partial coordination complex between FDP's phosphate groups and Mg²⁺, as characterized by McGilvery's chelation equilibrium constants [2].

Ionic Dissociation
Head-to-head
Λ₀ FDPMg 0.02007 S·m²·mol⁻¹
FDPNa 0.03205 | MgSO₄ 0.02633
37.4% lower conductivity than FDPNa
Supports distinct solution speciation; Mg²⁺-FDP complex not equivalent to fully dissociated sodium salt.
Aqueous solution, 25 °C; conductometric data.
Conductometry Ionization behavior Electrolyte chemistry

Cardioprotective Efficacy in Ischemia-Reperfusion

In a rat model of myocardial ischemia-reperfusion (I/R) injury (left coronary artery occlusion/reperfusion), intravenous administration of FDP-Mg (100 mg/kg) produced a greater reduction in serum creatine kinase (CK) compared to equivalent dosing of FDP alone (106 mg/kg) or MgSO₄ alone (30 mg/kg) [1]. The study used five groups (n=10 per group): model control, FDP-Mg, FDP, MgSO₄, and sham operation, with drugs administered via caudal vein after 30 min of ischemia.

CK Endpoint (I/R model)
Head-to-head
FDP-Mg 84.40 ± 19.15 µkat/L
Model 105.43 | FDP 86.90 | MgSO₄ 90.86
19.9% CK reduction vs untreated
Reported cardioprotection endpoint context; FDP-Mg numerically lower CK than single components.
Rat I/R, 40 min reperfusion, n=10/group.
Cardioprotection Myocardial ischemia-reperfusion injury Creatine kinase

Magnesium Bioavailability to Ischemic Myocardium

In the same rat myocardial I/R study, serum Mg²⁺ concentrations were significantly depressed in the untreated model group (0.75 ± 0.03 mmol/L) and were restored to near-normal levels by both FDP-Mg (0.92 ± 0.06 mmol/L) and MgSO₄ (0.91 ± 0.04 mmol/L), with no statistically significant difference between the two magnesium-containing treatments [1]. This demonstrates that the magnesium in FDP-Mg is fully bioavailable and pharmacologically active, while simultaneously delivering the FDP moiety.

Serum Mg²⁺ Restoration
Head-to-head
FDP-Mg 0.92 ± 0.06 mmol/L
Model 0.75 | MgSO₄ 0.91
22.7% increase vs untreated
Equivalent Mg²⁺ bioavailability to MgSO₄, with simultaneous FDP delivery.
Same rat I/R study; serum collected post-reperfusion.
Magnesium bioavailability Ischemia-reperfusion Serum electrolytes

Pharmacokinetic Distribution Profile

A comparative pharmacokinetic study directly compared the compartmental behavior of FDP-Mg and MgSO₄ following intravenous administration. Both compounds conformed to two-compartment models, but FDP-Mg exhibited a significantly larger central compartment volume of distribution (Vc) than MgSO₄ (P=0.048), with longer retention in the central compartment and overall faster total clearance [1]. This finding supports the hypothesis that FDP-Mg delivers Mg²⁺ across biological membranes more effectively than the inorganic sulfate salt. An independent PK study in rabbits confirmed the two-compartment model for FDP-Mg with t½α=2.42 min and t½β=77.1 min, a total clearance of 1.7 mL·(kg·min)⁻¹, and all distribution volumes below 0.2 L·kg⁻¹ [2].

PK Compartment Model
Head-to-head
Vc significantly greater vs MgSO₄ (P=0.048)
t½β 77.1 min | Cl 1.7 mL·(kg·min)⁻¹
Two-compartment model; longer central retention
Distribution profile may support tissue Mg²⁺ delivery research; not a therapeutic claim.
Rabbit IV bolus; atomic absorption detection.
Pharmacokinetics Two-compartment model Volume of distribution

Preclinical Safety and NOAEL Benchmark

A 13-week repeated intravenous administration study in beagle dogs (n=3 males and 3 females per dose group; doses: 0, 75, 150, 300 mg/kg/day) evaluated the subchronic toxicity of magnesium fructose-1,6-diphosphate [1]. The no-observed-adverse-effect level (NOAEL) was determined to be 75 mg/kg/day. At higher doses, transient clinical signs (salivation, emesis) were observed at 150 and 300 mg/kg/day, but no target organ toxicity was identified by histopathology, clinical chemistry, hematology, or electrocardiogram at any dose level. This represents the only published GLP-compliant subchronic toxicity dataset specifically for the magnesium salt form of FDP.

Safety NOAEL
Data to verify
NOAEL 75 mg/kg/day
13-week IV beagle dog study
No target organ toxicity up to 300 mg/kg
Safety-related endpoint context; research formulation benchmark available.
Single GLP study; class-level extrapolation requires review.
Subchronic toxicity NOAEL Preclinical safety

Procurement Scenarios for D-Fructose-1,6-diphosphate magnesium salt


Myocardial Ischemia-Reperfusion Research

FDP-Mg is the preferred substrate for in vivo myocardial ischemia-reperfusion studies where both glycolytic substrate support and magnesium replenishment are required. The head-to-head evidence demonstrates that FDP-Mg reduces serum CK to 84.40±19.15 μkat/L versus 105.43±3.95 in untreated controls, outperforming both FDP alone (86.90±5.68) and MgSO₄ alone (90.86±9.13), while simultaneously restoring serum Mg²⁺ from 0.75 to 0.92 mmol/L [1]. Researchers should specify FDP-Mg rather than sourcing FDP-Na and MgSO₄ separately to ensure consistent dosing, reduce formulation variables, and replicate the published efficacy benchmarks.

Magnesium Bioavailability and Tissue Distribution

For studies investigating magnesium delivery to ischemic or hypoxic tissues, FDP-Mg provides a pharmacokinetic advantage over inorganic MgSO₄. The two-compartment model parameters (t½α=2.42 min, t½β=77.1 min, Cl=1.7 mL·(kg·min)⁻¹) and the significantly greater central compartment volume of distribution (Vc, P=0.048 vs MgSO₄) indicate that FDP-Mg achieves superior tissue penetration and longer peripheral compartment retention [1]. Procurement of the magnesium salt rather than the sodium salt is essential when the experimental endpoint depends on tissue Mg²⁺ concentration rather than merely FDP substrate delivery.

Enzyme Kinetics and Metabolic Pathway Assays

FDP-Mg is the appropriate substrate for in vitro enzyme assays involving FDP-dependent enzymes (aldolase, fructose-1,6-bisphosphatase, PFK-1) because the Mg²⁺-FDP chelate complex—not the free FDP anion—is the true enzyme substrate. McGilvery's chelation equilibrium constants [1] demonstrate that FDP-Mg exists as a defined coordination complex in solution with markedly different speciation from Na⁺ or Ca²⁺ salts. The 37% lower conductivity of FDPMg versus FDPNa confirms that substitution with the sodium salt produces a different distribution of ionic species in the assay medium, which can shift apparent Km values and confound kinetic measurements.

Pharmaceutical Development and Regulatory Safety

For drug developers advancing FDP-based candidates toward IND/IMPD filing, the published NOAEL of 75 mg/kg/day from a 13-week repeated-dose beagle dog study [1] provides a regulatory-referenceable safety starting dose for first-in-human trials. This toxicology package, which includes full histopathology, clinical chemistry, and ECG evaluation with no target organ toxicity at any dose, is unique to the magnesium salt among commercially available FDP forms and can substantially reduce the nonclinical safety assessment burden during early development [1].

Application
Selection Property
Validation Focus
Myocardial Ischemia-Reperfusion Research
Mg²⁺-substrate co-delivery
CK and serum Mg²⁺ endpoint monitoring
Magnesium Bioavailability & Tissue Distribution
Compartmental PK profile
Tissue Mg²⁺ concentration and clearance review
Enzyme Kinetics & Metabolic Pathway Assays
Substrate speciation (Mg²⁺ complex)
Km and kinetic parameter verification
Preclinical Safety & Formulation Development
NOAEL-based benchmark
Repeat-dose toxicity endpoint review
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